molecular formula C17H17N7O8S4 B113482 (6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 69712-30-7

(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B113482
CAS RN: 69712-30-7
M. Wt: 575.6 g/mol
InChI Key: WCUINLYXNAJTNU-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a carboxylic acid group (CO2H), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a bicyclic structure .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing different functional groups. For example, carboxylic acids can be synthesized through oxidation reactions . Thiazole rings can be formed via the Hantzsch thiazole synthesis, a condensation reaction involving an α-haloketone, an aldehyde, and thioamide .


Molecular Structure Analysis

The molecule’s structure is characterized by its bicyclic system, thiazole ring, and carboxylic acid group. The carbon and oxygen in the carbonyl group of the carboxylic acid are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions. They can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride . They can also react with bases to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds .

properties

IUPAC Name

(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(19-21-22-23)35-4-6-3-34-15-17(32-2,14(31)24(15)9(6)12(29)30)18-7(25)5-33-13-8(11(27)28)10(26)20-36-13/h15H,3-5H2,1-2H3,(H,18,25)(H,20,26)(H,27,28)(H,29,30)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUINLYXNAJTNU-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=C(C(=O)NS4)C(=O)O)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220004
Record name CP 1282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7S)-7-[[2-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

69712-30-7
Record name CP 1282
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 1282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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